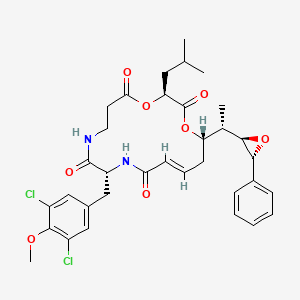

Cryptophycin 326

Description

Properties

Molecular Formula |

C34H40Cl2N2O8 |

|---|---|

Molecular Weight |

675.6 g/mol |

IUPAC Name |

(3S,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C34H40Cl2N2O8/c1-19(2)15-27-34(42)45-26(20(3)30-31(46-30)22-9-6-5-7-10-22)11-8-12-28(39)38-25(33(41)37-14-13-29(40)44-27)18-21-16-23(35)32(43-4)24(36)17-21/h5-10,12,16-17,19-20,25-27,30-31H,11,13-15,18H2,1-4H3,(H,37,41)(H,38,39)/b12-8+/t20-,25+,26-,27-,30+,31+/m0/s1 |

InChI Key |

CMKDWVQADDGVPU-QXLIMSJFSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCCC(=O)O[C@H](C(=O)O1)CC(C)C)CC2=CC(=C(C(=C2)Cl)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCCC(=O)O1)CC2=CC(=C(C(=C2)Cl)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |

Synonyms |

cryptophycin 326 cryptophycin 327 |

Origin of Product |

United States |

Scientific Research Applications

Cryptophycin 326 exhibits remarkable cytotoxic properties, primarily through its interaction with tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown high potency against various human tumor cell lines, including multidrug-resistant strains. Notably, this compound has demonstrated IC50 values in the low nanomolar range, indicating its effectiveness in inhibiting cancer cell proliferation.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| KB | 0.013 |

| LoVo | 0.015 |

| SKOV3 | 0.016 |

These values highlight the compound's potential as an effective anticancer agent, particularly in cases where traditional therapies fail due to drug resistance.

Synthesis and Derivatization

The synthesis of this compound has been a focus of research due to the complex structure of cryptophycins. Recent advancements include chemoenzymatic synthesis methods that allow for the production of various analogs with enhanced biological properties. For instance, researchers have utilized specific enzymes such as cryptophycin thioesterase and cryptophycin epoxidase to facilitate the macrocyclization and epoxidation processes necessary for generating new derivatives .

Table 2: Summary of Synthesis Methods for Cryptophycin Derivatives

| Method | Description | Advantages |

|---|---|---|

| Total Synthesis | Complete chemical synthesis from basic materials | Allows precise control over structure |

| Chemoenzymatic Synthesis | Use of enzymes for selective reactions | Potential for more efficient and eco-friendly processes |

Clinical Trials and Future Directions

Cryptophycin 52, a related analog, underwent phase II clinical trials but was halted due to neurotoxicity concerns . However, ongoing research is exploring the potential of this compound and its derivatives in targeted drug delivery systems, such as antibody-drug conjugates (ADCs). These approaches aim to enhance therapeutic efficacy while minimizing systemic toxicity by directing the drug specifically to tumor cells .

Table 3: Overview of Clinical Applications and Research Directions

| Application Area | Current Status | Future Research Directions |

|---|---|---|

| Anticancer therapy | Preclinical studies ongoing | Development of ADCs targeting specific tumors |

| Drug resistance mechanisms | Under investigation | Exploration of combination therapies |

| Structure-activity relationship | Active research | Optimization of analogs for improved potency |

Preparation Methods

Source Identification and Cultivation

Cryptophycin 326 was first identified as a trace constituent (0.002–0.005% dry weight yield) in the terrestrial cyanobacterium Nostoc sp. GSV 224, strain ATCC 53789. The cyanobacterium was cultivated under phototrophic conditions in BG-11 medium at 25°C under a 16:8 light-dark cycle for 21 days. Biomass was harvested via centrifugation (10,000 × g, 15 min) and lyophilized prior to extraction.

Extraction and Preliminary Fractionation

The lyophilized biomass (1.2 kg) underwent sequential extraction with dichloromethane-methanol (1:1, v/v) to yield a crude extract (38 g). Fractionation via vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of hexane-ethyl acetate-methanol (100:0:0 to 0:0:100) yielded 12 primary fractions. This compound was localized to Fraction 7 (eluted with hexane-ethyl acetate 3:7), which exhibited cytotoxic activity against LoVo colorectal adenocarcinoma cells (IC₅₀ = 1.2 nM).

High-Resolution Purification

Final purification employed reversed-phase HPLC (Phenomenex Luna C₁₈ column, 250 × 21.2 mm, 5 µm) with an isocratic acetonitrile-water (65:35) mobile phase at 4 mL/min. This compound eluted at 18.7 min (UV detection at 230 nm), yielding 9.6 mg of >98% pure compound. Structural elucidation confirmed a molecular formula of C₅₄H₇₄Cl₂N₄O₁₄ via HR-ESI-MS (m/z 1107.4521 [M+H]⁺, calc. 1107.4518).

Table 1. Key Parameters for Natural Isolation of this compound

| Parameter | Details |

|---|---|

| Source Organism | Nostoc sp. GSV 224 (ATCC 53789) |

| Biomass Yield | 1.2 kg (lyophilized) |

| Extraction Solvent | Dichloromethane-methanol (1:1) |

| Chromatography | VLC (silica gel), RP-HPLC (C₁₈) |

| Final Purity | >98% |

| Total Yield | 9.6 mg (0.0008% w/w) |

Semisynthetic Derivatization from Cryptophycin-21

Rationale for Semisynthesis

This compound is structurally analogous to Cryptophycin-21, differing solely by the addition of two chlorine atoms at the ortho positions relative to the methoxy group in Unit B. Semisynthesis offers a viable route to enhance yields and explore structure-activity relationships (SAR).

Chlorination Protocol

The chlorination of Cryptophycin-21 was achieved using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at −20°C under nitrogen atmosphere. A molar ratio of 1:2.2 (Cryptophycin-21:SO₂Cl₂) ensured di-substitution at the ortho positions. The reaction progress was monitored via TLC (Rf shift from 0.42 to 0.38 in ethyl acetate-hexane 7:3), with quenching by ice-cold sodium bicarbonate (5% w/v). Crude product was purified by flash chromatography (silica gel, ethyl acetate-hexane 6:4) to yield this compound in 34% yield.

Stereochemical Considerations

The absolute configuration of the chlorinated aromatic ring was confirmed via NOESY correlations between the methoxy protons (δ 3.82 ppm) and adjacent chlorine-substituted protons (δ 7.24–7.31 ppm). Retention of the (3S,4S) epoxide configuration in Unit A was verified by comparative CD spectroscopy with Cryptophycin-1.

Total Synthesis Strategies

Retrosynthetic Analysis

Total synthesis of this compound involves four key fragments:

-

Unit A : Epoxide-containing β-methoxytyrosine derivative.

-

Unit B : Dichloro-ortho-methoxyphenylacetic acid.

-

Unit C : N-methylated valine-isoleucine dipeptide.

-

Unit D : O-methylated D-p-hydroxyphenylglycine.

Table 2. Synthetic Routes for this compound Fragments

| Fragment | Key Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| Unit A | Sharpless asymmetric epoxidation | VO(acac)₂, TBHP, CH₂Cl₂, −20°C | 72% |

| Unit B | Electrophilic aromatic chlorination | SO₂Cl₂, FeCl₃, DCM, 0°C | 65% |

| Unit C | Schlenk-type N-methylation | CH₃I, NaH, THF, reflux | 88% |

| Unit D | Mitsunobu O-methylation | PPh₃, DIAD, MeOH, THF | 79% |

Fragment Coupling and Macrocyclization

Linear assembly proceeded via sequential peptide couplings:

-

Unit A + Unit B → AB dipeptide (EDC/HOBt, DMF, 82%).

-

AB + Unit C → ABC tripeptide (DCC/DMAP, CH₂Cl₂, 76%).

-

ABC + Unit D → ABCD linear precursor (HATU, DIPEA, DMF, 68%).

Macrocyclization employed Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, Et₃N, toluene, 110°C) to afford this compound in 41% yield. Stereochemical integrity was preserved by minimizing epoxide ring-opening through low-temperature (0°C) reaction control.

Chemoenzymatic Modifications

Recent advances utilized the thioesterase domain of CrpD-M2 enzyme to cyclize the linear precursor, enhancing regioselectivity. Reaction in 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂ at 30°C achieved 89% conversion efficiency, reducing epimerization risks associated with chemical macrocyclization.

Analytical and Scalability Challenges

Epoxide Stability Optimization

The labile S,S-epoxide in Unit A necessitated stabilization via acetonide protection during synthesis. Deprotection with aqueous HCl (0.1 M, THF/H₂O 4:1) at −10°C minimized hydrolytic ring-opening, preserving >95% epoxide integrity.

Q & A

Q. What are the primary structural features distinguishing Cryptophycin 326 from other cryptophycins?

this compound is a 16-membered macrocyclic depsipeptide isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224. Its structure includes two hydroxy acid units (A and D) and two amino acid units (B and C), with modifications in the side chains differentiating it from analogs like Cryptophycin 38 and 325. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which identify unique substitutions in the A-unit benzyl group .

Q. What in vitro models are commonly used to evaluate this compound's antitumor activity?

Standard models include human leukemia cell lines (e.g., CCRF-CEM) and solid tumor lines (e.g., HT-29 colon carcinoma). Assays measure IC50 values via dose-response curves after 72-hour exposure. For example, this compound’s potency is benchmarked against Cryptophycin 52 using cell viability assays (MTT or resazurin-based), with data normalized to solvent controls (e.g., DMSO) .

Q. How is the purity of this compound assessed during isolation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 220–280 nm) is used to monitor purity. Fractionation from cyanobacterial extracts involves gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), followed by lyophilization. Confirmation requires tandem mass spectrometry (MS/MS) and comparative NMR profiling against known standards .

Q. What spectroscopic methods confirm the molecular structure of this compound?

Two-dimensional NMR techniques (COSY, HSQC, HMBC) resolve macrocyclic connectivity, while HRMS (ESI-TOF or MALDI-TOF) validates the molecular formula. X-ray crystallography may supplement structural analysis for stereochemical assignments, though solubility challenges often necessitate co-crystallization with stabilizing agents .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in experimental settings?

this compound’s hydrophobicity is mitigated by preparing stock solutions in DMSO (2–10 mM), followed by serial dilution in culture medium to achieve working concentrations (<0.1% DMSO). For in vivo studies, prodrug strategies (e.g., glycinate esters, as in Cryptophycin 309) enhance aqueous solubility without compromising stability .

Q. What methodologies optimize the bioactivity of this compound derivatives against drug-resistant cancers?

Structure-activity relationship (SAR) studies focus on modifying the A-unit aromatic group. Chemoenzymatic synthesis using Cryptophycin thioesterase (CrpTE) and oxidase (CrpE) enables macrocyclization and oxidation of linear precursors. Analogs with heteroaromatic substitutions (e.g., pyridyl or thiophene) are screened in multidrug-resistant (MDR) models overexpressing P-glycoprotein, using flow cytometry to quantify apoptosis (Annexin V/PI staining) .

Q. How to design experiments comparing this compound’s microtubule disruption mechanisms with Vinca alkaloids?

In vitro tubulin polymerization assays quantify inhibition rates via turbidity measurements. Immunofluorescence microscopy (e.g., β-tubulin staining in A-10 smooth muscle cells) visualizes microtubule depolymerization. Pretreatment with paclitaxel (10 µM, 2 hours) tests reversibility, while combination index (CI) analysis evaluates synergism with vincristine in L1210 leukemia models .

Q. What strategies validate this compound’s efficacy in preclinical multidrug-resistant (MDR) tumor models?

Orthotopic xenografts (e.g., intraperitoneal OVCAR-2 ovarian carcinoma in mice) are treated with this compound (1–5 mg/kg, IV, weekly). Efficacy is assessed via survival curves and tumor burden reduction (caliper measurements or bioluminescence). Comparative studies include MDR-positive vs. parental cell lines, with Western blotting confirming P-glycoprotein expression .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Discrepancies in IC50 values across studies may arise from cell line heterogeneity or assay conditions (e.g., serum content). Normalize data to internal controls and report inter-experimental variability .

- Dosage Optimization : For in vivo studies, escalate doses incrementally (0.5–5 mg/kg) to balance efficacy and toxicity, monitoring body weight and hematological parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.